3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13419177
InChI: InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)6(5-11)12-1-3-13-4-2-12;;/h6H,1-5,11H2;2*1H
SMILES: C1COCCN1C(CN)C(F)(F)F.Cl.Cl
Molecular Formula: C7H15Cl2F3N2O
Molecular Weight: 271.11 g/mol

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13419177

Molecular Formula: C7H15Cl2F3N2O

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride -

Specification

Molecular Formula C7H15Cl2F3N2O
Molecular Weight 271.11 g/mol
IUPAC Name 3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)6(5-11)12-1-3-13-4-2-12;;/h6H,1-5,11H2;2*1H
Standard InChI Key KJQIRAUFGQTMIT-UHFFFAOYSA-N
SMILES C1COCCN1C(CN)C(F)(F)F.Cl.Cl
Canonical SMILES C1COCCN1C(CN)C(F)(F)F.Cl.Cl

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound’s structure features a propan-1-amine backbone substituted at the second carbon with a morpholin-4-yl group and a trifluoromethyl (CF₃) group. The dihydrochloride salt form enhances solubility and stability for laboratory handling. Key structural identifiers include:

PropertyValue
Molecular FormulaC₇H₁₅Cl₂F₃N₂O
Molecular Weight271.11 g/mol
IUPAC Name3,3,3-Trifluoro-2-morpholin-4-ylpropan-1-amine dihydrochloride
SMILESC1COCCN1C(CN)C(F)(F)F.Cl.Cl

The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to the compound’s polarity, while the CF₃ group introduces electron-withdrawing effects that influence reactivity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary stages:

  • Formation of the Base Amine:

    • A propanamine derivative is functionalized with morpholine and trifluoromethyl groups via nucleophilic substitution or reductive amination.

    • Example reaction:

      Propanamine derivative+MorpholineInCl33,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine\text{Propanamine derivative} + \text{Morpholine} \xrightarrow{\text{InCl}_3} \text{3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine}

      (Note: InCl₃ is theorized as a potential catalyst based on analogous syntheses .)

  • Salt Formation:

    • The base amine is treated with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and handling.

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at the second carbon requires controlled reaction conditions.

  • Yield Improvement: Current protocols may suffer from moderate yields due to competing side reactions, necessitating catalyst optimization .

Research Gaps and Future Directions

Unresolved Questions

  • Biological Activity: No in vitro or in vivo studies have been published, necessitating pharmacological screening .

  • Synthetic Scalability: Current methods are lab-scale; industrial production requires route optimization .

Recommended Studies

  • Structure-Activity Relationships (SAR): Modifying the morpholine or CF₃ groups to enhance target selectivity.

  • Toxicokinetics: Assessing absorption, distribution, and excretion in model organisms.

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